molecular formula C7H12O4S2 B1605517 3,3'-(Methylenebis(thio))bispropionic acid CAS No. 4265-57-0

3,3'-(Methylenebis(thio))bispropionic acid

Cat. No.: B1605517
CAS No.: 4265-57-0
M. Wt: 224.3 g/mol
InChI Key: KAHUZKHNNDOJNT-UHFFFAOYSA-N
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Description

3,3'-(Methylenebis(thio))bispropionic acid is a useful research compound. Its molecular formula is C7H12O4S2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

METHYLENEBIS(3-MERCAPTOPROPIONIC ACID) is a bifunctional molecule, containing both carboxylic acid and thiol groups

Mode of Action

The mode of action of METHYLENEBIS(3-MERCAPTOPROPIONIC ACID) involves its thiol groups. In the context of thiol-epoxy click chemistry, the mechanism of this reaction is in accordance with the anionic nucleophilic attack to a rarely exchanged carbon on an epoxy ring through a thiolate anion . The thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .

Biochemical Pathways

It’s known that 3-mercaptopropionic acid (3-mpa), a related compound, is part of a biosynthetic pathway to generate mpa in methanocaldococcus jannaschii . This pathway may contribute to the wide occurrence of MPA in marine environments and indicates that MPA must serve some important function in M. jannaschii .

Pharmacokinetics

It’s known that the compound has a molecular weight of 224299 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It’s known that the compound can participate in thiol-epoxy click reactions , which can lead to the formation of new carbon–sulfur–carbon bonds . This could potentially influence various cellular processes, depending on the specific context and targets of the reaction.

Action Environment

The action of METHYLENEBIS(3-MERCAPTOPROPIONIC ACID) can be influenced by various environmental factors. For instance, the efficiency of thiol-epoxy click reactions can be affected by the presence of a base catalyst . Additionally, the stability of the compound could potentially be influenced by factors such as temperature, pH, and the presence of other chemical species.

Properties

IUPAC Name

3-(2-carboxyethylsulfanylmethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S2/c8-6(9)1-3-12-5-13-4-2-7(10)11/h1-5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHUZKHNNDOJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCSCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195380
Record name 3,3'-(Methylenebis(thio))bispropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4265-57-0
Record name 3,3′-[Methylenebis(thio)]bis[propanoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4265-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-(Methylenebis(thio))bispropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-(Methylenebis(thio))bispropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-[methylenebis(thio)]bispropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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